molecular formula C22H28N2O2 B2953156 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 756471-14-4

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B2953156
CAS No.: 756471-14-4
M. Wt: 352.478
InChI Key: UHIAMVPZHAVSRX-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C22H28N2O2 . It features a molecular structure that incorporates a 2,3-dihydro-1H-indene (indane) group linked via an ether and a propan-2-ol chain to a 4-phenylpiperazine moiety . The 4-phenylpiperazine group is a recognized privileged scaffold in medicinal chemistry, frequently found in compounds with diverse biological activities and significant research value . A closely related dihydrochloride salt form of this compound (CAS# 78114-61-1) is also known, which has a molecular weight of 409.40 . Researchers investigating structure-activity relationships (SAR) or the physicochemical properties of complex amines may find this compound of particular interest. It is supplied as a high-purity intermediate for research purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-21(17-26-22-10-9-18-5-4-6-19(18)15-22)16-23-11-13-24(14-12-23)20-7-2-1-3-8-20/h1-3,7-10,15,21,25H,4-6,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIAMVPZHAVSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various organic reactions involving piperazine derivatives and indene derivatives. The synthetic pathway typically includes the formation of the indene moiety followed by the introduction of the piperazine ring via nucleophilic substitution.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antidepressant and antitumor effects. The following sections detail specific activities and findings from various studies.

Antidepressant Activity

Piperazine derivatives are widely studied for their antidepressant properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

  • Study Findings : In animal models, compounds similar to this one have shown significant reductions in depressive-like behaviors when administered at optimal doses. These effects are often attributed to enhanced serotonergic and dopaminergic signaling pathways.

Antitumor Activity

The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines.

  • In Vitro Studies : Research has demonstrated that related piperazine compounds exhibit cytotoxic effects on cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis Induction
A54920Cell Cycle Arrest

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or indene rings can significantly influence potency and selectivity.

Key Findings in SAR Studies:

  • Substituent Positioning : Substituents at specific positions on the piperazine ring enhance receptor affinity.
  • Indene Modifications : Alterations in the indene structure can lead to improved solubility and bioavailability.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antidepressant Efficacy in Rodent Models : In a study involving forced swim tests in rodents, administration of the compound resulted in a significant decrease in immobility time, indicating antidepressant-like effects.
  • Cytotoxicity Against Cancer Cells : A recent study reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with flow cytometry confirming increased apoptosis rates.

Comparison with Similar Compounds

Indole-Based Analogues

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) feature indole rings instead of dihydroindene. These compounds exhibit:

  • α1-, α2-, and β1-adrenoceptor binding affinity (Ki values in the nanomolar range).
  • Antihypertensive and antiarrhythmic activity in preclinical models .
Feature Target Compound Compound 10/11
Core structure 2,3-dihydro-1H-indene Indole
Ether substituent Phenylpiperazine 2-(2-Methoxyphenoxy)ethylamine
Key activity Not reported Antiarrhythmic, hypotensive

Piperazine Substituent Variations

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol (CAS 67465-89-8) replaces the phenyl group with a methyl group on the piperazine ring.

Feature Target Compound Methylpiperazine Analog
Piperazine substituent 4-Phenyl 4-Methyl
Molecular weight 316.42 g/mol (estimated) 290.40 g/mol
LogP (estimated) ~2.5 (higher hydrophobicity) ~1.04

Receptor Binding and Pharmacological Profiles

Adrenoceptor Interactions

Indole-based analogs (e.g., Compounds 10/11) demonstrate nanomolar affinity for α1-, α2-, and β1-adrenoceptors, correlating with their antiarrhythmic and hypotensive effects .

Dihydroindene Derivatives

The dihydroindene moiety in the target compound is also present in 2-(2,3-dihydro-1H-inden-5-yloxy)acetate esters (e.g., CAS 756857-78-0). These esters lack the propanol-piperazine chain but share the dihydroindene core, which may contribute to metabolic stability due to reduced oxidation susceptibility .

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